2-fluoro-N-(4,5,6,7-tetrahydro-1-benzofuran-4-yl)pyridine-4-carboxamide
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Overview
Description
2-fluoro-N-(4,5,6,7-tetrahydro-1-benzofuran-4-yl)pyridine-4-carboxamide is a synthetic compound with a molecular weight of 260.27 g/mol It is known for its unique structure, which includes a fluorine atom, a benzofuran ring, and a pyridine carboxamide group
Preparation Methods
The synthesis of 2-fluoro-N-(4,5,6,7-tetrahydro-1-benzofuran-4-yl)pyridine-4-carboxamide typically involves multiple steps. One common method includes the following steps:
Formation of the benzofuran ring: This can be achieved through the cyclization of o-hydroxyacetophenones under basic conditions.
Introduction of the fluorine atom: Fluorination can be performed using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Coupling with pyridine carboxamide: The final step involves coupling the fluorinated benzofuran with pyridine-4-carboxamide using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial production methods may involve optimization of these steps to increase yield and purity while reducing costs and environmental impact.
Chemical Reactions Analysis
2-fluoro-N-(4,5,6,7-tetrahydro-1-benzofuran-4-yl)pyridine-4-carboxamide can undergo various chemical reactions, including:
Scientific Research Applications
2-fluoro-N-(4,5,6,7-tetrahydro-1-benzofuran-4-yl)pyridine-4-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-fluoro-N-(4,5,6,7-tetrahydro-1-benzofuran-4-yl)pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may influence signal transduction pathways and cellular processes.
Comparison with Similar Compounds
2-fluoro-N-(4,5,6,7-tetrahydro-1-benzofuran-4-yl)pyridine-4-carboxamide can be compared with other similar compounds, such as:
2-fluoro-N-(4,5,6,7-tetrahydro-1-benzofuran-4-yl)isonicotinamide: This compound has a similar structure but differs in the position of the fluorine atom.
2-fluoro-N-(4,5,6,7-tetrahydro-1-benzofuran-4-yl)pyridine-3-carboxamide: This compound has a different position of the carboxamide group.
The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-fluoro-N-(4,5,6,7-tetrahydro-1-benzofuran-4-yl)pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN2O2/c15-13-8-9(4-6-16-13)14(18)17-11-2-1-3-12-10(11)5-7-19-12/h4-8,11H,1-3H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTVSKOAMGWRVRD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)OC=C2)NC(=O)C3=CC(=NC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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